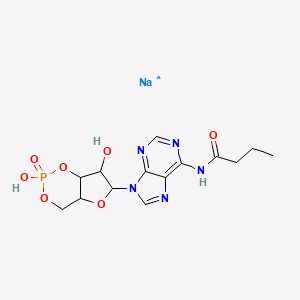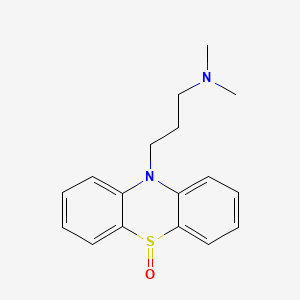
Dosulepin Impurity E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dosulepin Impurity E, also known as (Z)-3-(Dibenzo[b,e]thiepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine, is a chemical compound that is often used as a reference standard in pharmaceutical research. It is a known impurity of Dosulepin, a tricyclic antidepressant. The compound is characterized by its molecular formula C19H21NS and a molecular weight of 295.44 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dosulepin Impurity E typically involves the reaction of dibenzo[b,e]thiepin with N,N-dimethylpropan-1-amine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and time, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and precise control of reaction parameters to ensure consistency and quality. The final product is subjected to rigorous quality control measures, including chromatographic and spectroscopic analysis, to confirm its identity and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Dosulepin Impurity E undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve alkyl halides and other electrophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Dosulepin Impurity E has several scientific research applications:
Pharmaceutical Research: It is used as a reference standard for the identification and quantification of impurities in Dosulepin formulations.
Analytical Chemistry: The compound is utilized in method development and validation for chromatographic and spectroscopic analysis.
Toxicological Studies: It is employed in studies to assess the genotoxic potential of impurities in pharmaceutical products.
Wirkmechanismus
The mechanism of action of Dosulepin Impurity E is not well-documented, as it is primarily used as a reference standard rather than a therapeutic agent. its structural similarity to Dosulepin suggests that it may interact with similar molecular targets, such as neurotransmitter transporters. Dosulepin itself inhibits the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dosulepin Impurity A: (E)-N,N-Dimethyl-3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)-1-propanamine
Dosulepin Impurity B: Dibenzo[b,e]thiepin-11(6H)-one
Dosulepin Impurity C: (11RS)-11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol
Dosulepin Impurity D: (E)-3-(5,5-Dioxo-5λ6-dibenzo[b,e]thiepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine
Uniqueness
Dosulepin Impurity E is unique due to its specific structural configuration and the presence of the dibenzo[b,e]thiepin moiety. This structural feature distinguishes it from other impurities and contributes to its specific chemical and physical properties .
Eigenschaften
CAS-Nummer |
25846-81-5 |
|---|---|
Molekularformel |
C19H21NO2S |
Molekulargewicht |
327.44 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
(E)-3-(5,5-Dioxidodibenzo[b,e]thiepin-11(6H)-ylidene)-N,N-dimethyl-1-propanamine; (E)-3-Dibenzo[b,e]thiepin-11(6H)-ylidene-N,N-dimethyl-1-propanamine S,S-Dioxide; (E)-11-(3-(Dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]thiepine 5,5-Dioxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-(4-(4-(Benzo[b]thiophen-4-yl)piperazin-1-yl)butoxy)quinolin-2(1H)-one hydrochloride](/img/structure/B602205.png)




